molecular formula C20H22O5 B150638 Wulignan A1 CAS No. 117047-76-4

Wulignan A1

Cat. No. B150638
M. Wt: 342.4 g/mol
InChI Key: PSFZYOUCEGTRJM-RMDKCXRXSA-N
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Description

Wulignan A1, also known as (+)-Wutaienin (3), is an unprecedented 8,9'-neolignan isolated from Zanthoxylum wutaiense. It contains an (S)-2-(1,1-dimethyl-1-hydroxymethyl)-7-methoxydihydrobenzofuran skeleton. This compound was found as an inseparable 1:1 mixture of the (7,8)-syn-diastereoisomers within the plant. The structural determination of Wulignan A1 was facilitated by the enantioselective synthesis of its possible stereoisomers for comparison purposes .

Synthesis Analysis

The synthesis of Wulignan A1 involved enantioselective methods to establish the chiral centers at the C-7 and C-8 positions. The process utilized Evans' oxazolidinone-assisted asymmetric aldol condensation starting from (S)-5-bromo-(1,1-dimethyl-1-hydroxymethyl)-7-methoxydihydrobenzofuran. This approach allowed for the creation of four possible diastereoisomers, which were then compared to the naturally occurring mixture to characterize the compound .

Molecular Structure Analysis

The molecular structure of Wulignan A1 is characterized by its unique 8,9'-neolignan framework, which is not commonly found in nature. The presence of the dimethyl-1-hydroxymethyl group and the methoxy group on the dihydrobenzofuran skeleton contributes to the compound's distinct stereochemistry. The structural analysis was conducted by synthesizing all possible diastereoisomers and comparing them to the natural product, leading to the determination of its configuration .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Wulignan A1 are centered around the formation of the chiral centers. The key step in the synthesis is the asymmetric aldol condensation, which is a critical reaction for establishing the stereochemistry of the compound. The use of Evans' oxazolidinone methodology is significant as it provides a high degree of enantioselectivity, which is essential for the synthesis of the stereoisomers of Wulignan A1 .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Wulignan A1 are not explicitly detailed in the provided data, the synthesis and structural determination suggest that the compound possesses properties typical of neolignans. These may include specific optical activity due to its chiral centers and potential biological activity, given the biological relevance of lignans. The methoxy and hydroxymethyl groups may also influence its solubility and reactivity .

Scientific Research Applications

  • Anti-Hepatitis B Virus Activity : Wulignan A1, isolated from the fruit of Schisandra wilsoniana, has been studied for its potential biological activities. In research, it was found alongside other compounds in an ethanol extract of Schisandra wilsoniana fruits. Although Wulignan A1's specific activities were not detailed in this study, the extract demonstrated significant biological activities, suggesting a potential for therapeutic applications including anti-viral effects (Ma et al., 2022).

  • Chemical Composition and Pharmacology : Another study focused on the chemical profiling of traditional Chinese medicine formulations, which included components like Wulignan A1. This research provides insight into the chemical composition of these formulations and potentially the role of Wulignan A1 in their pharmacological effects. While the study does not directly address Wulignan A1's specific effects, it contributes to understanding the broader context of its use in traditional medicine (Qi et al., 2014).

  • Role in Traditional Medicine Formulations : Wulignan A1 has been identified in various traditional Chinese medicine formulations, as indicated in studies exploring these complex mixtures. These studies do not isolate the effects of Wulignan A1 but rather contribute to an understanding of how it functions within a mixture of compounds in traditional therapeutic practices (Tian et al., 2017).

  • Potential Pharmacological Properties : The presence of Wulignan A1 in traditional medicine formulations and natural extracts implies a range of possible pharmacological properties. While direct evidence of its specific actions is limited, the context of its use suggests potential therapeutic roles that merit further investigation.

Safety And Hazards

The safety data sheet for Wulignan A1 suggests handling with gloves and wearing tightly fitting safety goggles with side-shields . It also advises storing the product under the recommended conditions .

properties

IUPAC Name

(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFZYOUCEGTRJM-RMDKCXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wulignan A1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J LIU, Y TAO, M HUANG - Acta Chimica Sinica, 1988 - sioc-journal.cn
… (岛,其余四个均属新化合物P 命名为五脂素 wulignan A1(4), A~(ó) ,表五脂素 epiwulignan A1 (6… ) [飞另外四个为新化合物,分别命名为五脂素 wulignan A1 (4), A:a(岛,表五脂素 epiwulignan A1 …
Number of citations: 13 sioc-journal.cn
HT Liu, LJ Xu, Y Peng, XW Yang… - Chemical and …, 2009 - jstage.jst.go.jp
… products from the stems of this plant, ten lignans, henricine A (1), henricine B (2), ganshisandrine (3),3) wulignan A2 (4),4) epiwulignan A1 (5),4) deoxyschisandrin (6),5) wulignan A1 (7)…
Number of citations: 29 www.jstage.jst.go.jp
K Jafernik, A Szopa, M Barnaś, M Dziurka… - Plant Cell, Tissue and …, 2020 - Springer
… lignans (schisandrin, gomisin G, schisantherin A and B, deoxyschisandrin and schisandrin C), dibenzylbutane lignans (hernicine B), aryltetralin lignans (wulignan A1 and A2, …
Number of citations: 7 link.springer.com
WH Ma, Y Lu, H Huang, P Zhou, FC Meng… - Journal of Asian …, 2023 - Taylor & Francis
Two new dibenzocyclooctane lignans, schisanwilsonins H (1) and I (2), together with eight known compounds gomisin J (3), wulignan A 1 (4), gomisin S (5), tigloylgomisin P (6), …
Number of citations: 5 www.tandfonline.com
DA Whiting - Natural Product Reports, 1990 - pubs.rsc.org
This review covers the literature of 1986, 1987, and 1988, updating previous articles; l the definitions, classification, and nomenclature of those articles are retained here. It is useful to …
Number of citations: 132 pubs.rsc.org
K Jafernik, H Ekiert, A Szopa - Molecules, 2023 - mdpi.com
… deoxyschisandrin, epiwulignan A1, wulignan A1 and A2, schisandrone, henricin, enshicin, epienshicin methyl ether, epischisandrone, and enshcine. Wulignan A1 and A2, epiwulignan …
Number of citations: 1 www.mdpi.com
A Szopa, M Dziurka, P Kubica, K Jafernik, O Siomak… - Molecules, 2022 - mdpi.com
… The highest obtained contents of the analyzed compounds in the course of the whole experiment were as follows: wulignan A1 (max. 0.36 mg/100 g DW; CH, line F, 6 days, 2.37 times …
Number of citations: 1 www.mdpi.com
A Pietrosiuk, A Budzianowska… - Acta Societatis …, 2022 - repozytorium.bg.ug.edu.pl
Plant cell and organ cultures are potential sources of valuable secondary metabolites that can be used as food additives, nutraceuticals, cosmeceuticals, and pharmaceuticals. …
Number of citations: 3 repozytorium.bg.ug.edu.pl
YG Chen, ZC Wu, YP Lv, SH Gui, J Wen… - Archives of Pharmacal …, 2003 - Springer
… Among them, wulignan A1, A2, epiwulignan A~ and epischisandrone showed inhibitory activity against P-388 cell (Liu et al., 1988b). For the finding of further anticancer principles from S…
Number of citations: 26 link.springer.com
A Szopa, M Barnaś, H Ekiert - Phytochemistry reviews, 2019 - Springer
… Q, benzoylgomisin Q, schisantherin A, schisantherin B, gomisin F, deoxyschisandrin, schisandrin C, angeloylgomisin O, and schisantherin D), aryltetralin lignans (wulignan A1 and A2, …
Number of citations: 39 link.springer.com

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